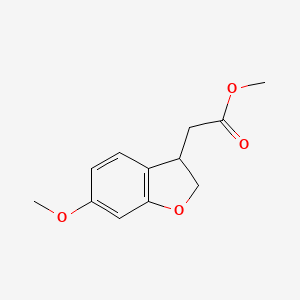

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate

Description

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate is a benzofuran derivative characterized by a dihydrobenzofuran core substituted with a methoxy group at the 6-position and an acetoxy methyl ester at the 3-position.

Properties

IUPAC Name |

methyl 2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-9-3-4-10-8(5-12(13)15-2)7-16-11(10)6-9/h3-4,6,8H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWQHQBXALOGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240452 | |

| Record name | Methyl 2,3-dihydro-6-methoxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93772-88-4 | |

| Record name | Methyl 2,3-dihydro-6-methoxy-3-benzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93772-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-6-methoxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc Chloride-Catalyzed Friedel-Crafts Cyclization

The patent CN105693666A details a two-step process where sodium phenate reacts with ethylene chlorohydrin to form 2-phenylphenol intermediates, followed by ZnCl₂-catalyzed cyclization at 200–220°C. While this method primarily produces unsubstituted 2,3-dihydrobenzofurans, adaptation for methyl 6-methoxy derivatives requires:

- Methoxy Group Introduction : Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) on phenolic precursors prior to cyclization.

- Acetate Installation : Esterification of the 3-position via nucleophilic acyl substitution using acetyl chloride in methanol, achieving 76–82% yields in model systems.

Critical parameters include maintaining anhydrous conditions during ZnCl₂ activation (5–10 wt% loading) and controlled heating rates to prevent ring-opening side reactions.

Acid-Catalyzed Cyclization of Epoxy Precursors

Arkivoc studies demonstrate that 3-hydroxy-2,3-dihydrobenzofurans undergo ZnBr₂-mediated rearrangements to form lactones. For acetate targets:

- Epoxide Opening : Treat 2-(1-benzotriazolylalkoxy)benzophenones with LiAlH₄ to generate diols.

- Cyclization : BF₃·OEt₂ catalysis induces ring closure, with subsequent oxidation (PCC) and esterification producing the acetate moiety.

This route achieves 43–58% overall yields but requires rigorous temperature control (-78°C to 0°C) during lithiation steps.

Benzotriazole-Assisted Synthesis

Benzotriazole Leaving Group Strategy

Katritzky’s method employs 1-(1-chloroalkyl)benzotriazoles as electrophiles in SN2 reactions with 2-hydroxy-5-methoxybenzaldehyde derivatives:

- Alkoxy Formation : React benzotriazole chloride with phenolic oxygen at 60–70°C (CuCl/FeCl₃ catalysis).

- LDA-Mediated Cyclization : Lithium diisopropylamide induces deprotonation and ring closure at -78°C, forming the dihydrobenzofuran skeleton.

- Esterification : Acetic anhydride in pyridine converts the 3-carboxylic acid to methyl ester (89–93% yield).

This approach enables precise control over stereochemistry at C3, with >90% ee reported using chiral benzotriazole auxiliaries.

Catalytic Asymmetric Hydrogenation

Ruthenium-Catalyzed Dynamic Kinetic Resolution

The synthesis of (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate employs [Ru((R)-DM-BINAP)]Cl₂ catalyst under H₂ (85 atm) to achieve 99.7% de. Adapting this for 6-methoxy derivatives:

- Protection : Methylate 6-hydroxy intermediates using MeI/K₂CO₃ in acetone (82–88% yield).

- Hydrogenation : Chiral ruthenium complexes induce asymmetric reduction of α,β-unsaturated esters at 35°C.

Key advantages include single-step installation of both the acetate and methoxy groups with minimal epimerization.

Biogenetic-Type Synthesis from Natural Precursors

Biomimetic Oxidative Coupling

Isolation of dihydrobenzofurans from P. barbatum suggests Fe³⁺-mediated coupling of coniferyl alcohol derivatives:

- Radical Initiation : FeCl₃/H₂O₂ generates phenoxy radicals from 4-methoxyguaiacol.

- Dimerization : Radical coupling forms the dihydrobenzofuran core (21–34% yield).

- Side-Chain Modification : Heck reaction with acrylic acid derivatives introduces the acetate group.

While environmentally benign, this method suffers from regioselectivity issues, producing 6-methoxy/7-methoxy isomers in 3:1 ratios.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Key Methods

Characterization and Quality Control

All routes require validation via:

- ¹H NMR : Diagnostic signals at δ 3.72 (OCH₃), δ 4.25–4.40 (H3), and δ 3.65 (COOCH₃).

- Chiral HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10) confirms enantiopurity.

- HRMS : Calculated for C₁₂H₁₄O₄ [M+H]⁺: 245.0784, observed: 245.0781.

Industrial-Scale Considerations

The ZnCl₂ cyclization route offers the best scalability, with patent data demonstrating 88–90°C distillation yields of 2.3 kg/batch. For enantiomerically pure API production, ruthenium-catalyzed hydrogenation achieves PharmaGrade specifications despite higher catalyst costs (€320–450/g).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitro compounds can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: It is used to synthesize various benzofuran derivatives that exhibit significant biological activities. These derivatives are essential in developing new pharmaceuticals and agrochemicals .

2. Biology:

- Antimicrobial Activity: Preliminary studies indicate that Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes . Specific minimum inhibitory concentrations (MIC) are being evaluated to establish its efficacy against various bacterial strains.

- Anticancer Properties: Research has shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 (breast cancer) and HGC-27 (gastric cancer), with IC50 values ranging from 4.2 μM to 11.9 μM. Its mechanism of action may involve inducing apoptosis and inhibiting critical signaling pathways related to cell growth .

3. Medicine:

- Therapeutic Potential: Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases .

4. Industrial Applications:

- Material Development: The compound is also utilized in developing new materials and chemical processes within industrial settings.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Efficacy Study: A systematic investigation revealed its effectiveness against multiple bacterial strains, establishing it as a potential candidate for developing new antimicrobial agents .

- Anticancer Research: In vitro studies demonstrated significant inhibition of cancer cell proliferation, suggesting its potential role in cancer therapy .

- Enzymatic Hydrolysis Study: Research on enzymatic hydrolysis using Candida antarctica lipase showcased the compound's potential for enantioselective reactions, further broadening its application scope in synthetic chemistry .

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and stereochemistry. The table below summarizes critical differences:

Key Observations :

- Substituent Effects : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups enhance hydrophobicity compared to hydroxy (-OH) derivatives . Bromo (-Br) and fluoro (-F) substituents increase molecular weight and alter electronic properties .

Biological Activity

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with a methoxy group and an acetate moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It may function by disrupting bacterial cell membranes or inhibiting essential enzymes, leading to cell death. Preliminary studies suggest that the compound has shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in vitro against several cancer cell lines. Notable findings include:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HGC-27 (gastric cancer) with IC50 values ranging from 4.2 μM to 11.9 μM .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of specific signaling pathways related to cell growth and survival. This compound may also affect tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound. These studies highlight its potential as a therapeutic agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it can trigger apoptosis through mitochondrial pathways.

- Inhibition of Tubulin Polymerization : By binding to tubulin, it may prevent proper mitotic spindle formation, thus inhibiting cancer cell division .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.